molecular formula C8H12O4S B13274383 Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate

Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate

Cat. No.: B13274383
M. Wt: 204.25 g/mol
InChI Key: ADGALCZAVFVNIL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate is a chemical compound with a unique structure that includes a thiolane ring with a dioxo group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate typically involves the reaction of ethyl acetate with a thiolane derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The dioxo group can participate in redox reactions, while the thiolane ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

ethyl (2E)-2-(1,1-dioxothiolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O4S/c1-2-12-8(9)5-7-3-4-13(10,11)6-7/h5H,2-4,6H2,1H3/b7-5+

InChI Key

ADGALCZAVFVNIL-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCS(=O)(=O)C1

Canonical SMILES

CCOC(=O)C=C1CCS(=O)(=O)C1

Origin of Product

United States

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